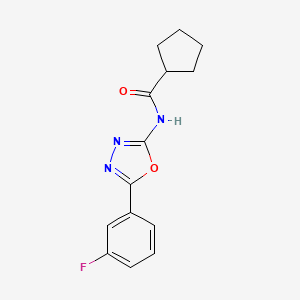

N-(5-(3-氟苯基)-1,3,4-噁二唑-2-基)环戊基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also has a fluorophenyl group attached to the oxadiazole ring, and a cyclopentanecarboxamide group attached via a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction and NMR spectroscopy are typically used to analyze the molecular structure of such compounds.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The oxadiazole ring, the fluorophenyl group, and the cyclopentanecarboxamide group could all potentially participate in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, density, and solubility .科学研究应用

抗菌特性

- Karthikeyan 等人(2008 年)的一项研究报告了具有非常好的抗菌活性的 1,3,4-恶二唑的合成,特别是显示出有效杀菌和杀真菌活性的化合物。

- Desai 等人(2016 年)合成了 1,3,4-恶二唑衍生物,该衍生物表现出有效的抗菌和抗真菌作用,某些化合物在低细胞毒性水平下抑制耐甲氧西林金黄色葡萄球菌的生长。

抗癌活性

- Aboraia 等人(2006 年)的研究合成了 1,3,4-恶二唑衍生物,该衍生物在体外对一系列癌细胞系表现出很高的抗癌活性,将化合物 3j 和 3k 确定为进一步研究的潜在先导化合物。

- Alam 等人(2016 年)的一项研究重点是合成吡唑衍生物,包括具有 1,3,4-恶二唑基序的吡唑衍生物,该衍生物对拓扑异构酶 IIα 表现出显着的抑制活性,并对各种癌细胞系表现出显着的细胞毒性。

生物活性

- Ravinaik 等人(2021 年)进行的研究合成了 1,3,4-恶二唑衍生物,该衍生物对几种癌细胞系表现出中等至极好的抗癌活性,在某些情况下超过了参考药物。

- 在 S.V 等人(2019 年)的一项研究中,合成的 1,3,4-恶二唑衍生物显示出显着的抗结核活性以及优异的抗菌活性。

作用机制

Target of Action

Compounds with a 1,3,4-oxadiazole scaffold, like our compound of interest, have been found to interact with a variety of targets such as nucleic acids, enzymes, and globular proteins . They have shown promising results in inhibiting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cell proliferation .

Mode of Action

1,3,4-oxadiazole derivatives have been found to exhibit a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been found to inhibit specific cancer biological targets, such as inhibiting telomerase activity, hdac, thymidylate synthase, and the thymidine phosphorylase enzyme .

Pharmacokinetics

The molecular weight of the compound is 2072441 , which is within the optimal range for drug-like properties according to Lipinski’s rule of five. This suggests that the compound may have good bioavailability.

Result of Action

1,3,4-oxadiazole derivatives have been found to exhibit antiproliferative effects, suggesting that they may inhibit cell growth and proliferation .

未来方向

属性

IUPAC Name |

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2/c15-11-7-3-6-10(8-11)13-17-18-14(20-13)16-12(19)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFZGVHOOAPOMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2746209.png)

![1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2746210.png)

![2-[4-[4-(2,5-Dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol](/img/structure/B2746216.png)

![3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2746220.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2746224.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzamide](/img/structure/B2746229.png)